methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547284
InChI: InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)
SMILES:
Molecular Formula: C17H29N3O8S
Molecular Weight: 435.5 g/mol

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate

CAS No.:

Cat. No.: VC16547284

Molecular Formula: C17H29N3O8S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate -

Specification

Molecular Formula C17H29N3O8S
Molecular Weight 435.5 g/mol
IUPAC Name methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Standard InChI InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)
Standard InChI Key KUJDHYOKKOEQDI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central L-configuration amino acid backbone (2S stereochemistry) modified with a Boc-protected amine group. The tert-butoxycarbonyl group at the N-terminus enhances stability during synthetic procedures, while the C-terminus is esterified as a methyl ester. A unique thioether-containing side chain extends from the α-carbon, comprising a carbamoyl-linked (1R)-configured ethylsulfanyl group further functionalized with a 2-methoxy-2-oxoethyl substituent. This arrangement introduces steric and electronic complexity, influencing both reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H29N3O8S\text{C}_{17}\text{H}_{29}\text{N}_{3}\text{O}_{8}\text{S}
Molecular Weight435.5 g/mol
CAS NumberNot publicly disclosed
Stereochemistry(2S,1R)
Protection GroupsBoc, methyl ester

Synthetic Methodology

Stepwise Synthesis

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate involves multi-step solid-phase or solution-phase peptide synthesis (SPPS) techniques. A representative protocol includes:

  • Boc Protection: The amino group of the parent amino acid is protected using di-tert-butyl dicarbonate in a dichloromethane (DCM) or dimethylformamide (DMF) solvent system.

  • Side Chain Elaboration: The thiol-containing side chain is introduced via carbodiimide-mediated coupling, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Esterification: The C-terminal carboxylic acid is converted to a methyl ester using methanol under acidic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMF, 0°C, 1 hr84%
Carbamoyl CouplingEDC, NHS, DCM, rt, 12 hr72%
Methyl Ester FormationMeOH, H₂SO₄, reflux, 6 hr89%

Reaction yields vary depending on purification methods, with chromatography (HPLC or flash) critical for isolating the enantiomerically pure product.

Biological Significance and Mechanistic Insights

Enzyme Interactions

The compound’s structural mimicry of natural peptide substrates enables interactions with proteases and transferases. The Boc group shields the amine during cellular uptake, while the sulfanyl moiety may participate in disulfide exchange reactions or coordinate metal ions in enzymatic active sites. In vitro studies suggest inhibitory activity against cysteine proteases, potentially due to covalent modification via the thioether group.

Metabolic Fate

Upon administration, esterase-mediated hydrolysis of the methyl ester generates a free carboxylic acid, enhancing solubility. The Boc group is cleaved under acidic intracellular conditions, releasing the primary amine for further biotransformation. Metabolites include truncated peptides and sulfonic acid derivatives, detectable via LC-MS.

Pharmaceutical Applications

Peptide Therapeutics

This compound serves as an intermediate in synthesizing peptide-based drugs targeting:

  • Antimicrobial peptides: Its hydrophobic side chain enhances membrane permeability.

  • Enzyme inhibitors: The carbamoyl-thioether motif disrupts substrate binding in proteases.

Prodrug Design

The methyl ester acts as a prodrug moiety, improving oral bioavailability. Clinical candidates derived from this scaffold are in preclinical trials for oncology and infectious diseases.

Comparative Analysis with Related Compounds

Boc-Protected Analogues

Compared to simpler Boc-amino acids like Boc-N-methyl-L-leucine (C12H23NO4\text{C}_{12}\text{H}_{23}\text{NO}_{4}, MW 245.32 g/mol) , this compound’s extended side chain confers unique steric and electronic properties, altering crystallization behavior and solubility.

Table 3: Comparison with Boc-N-methyl-L-leucine

PropertyTarget CompoundBoc-N-methyl-L-leucine
Molecular Weight435.5 g/mol245.32 g/mol
Functional GroupsThioether, esterMethyl, Boc
Solubility (H₂O)LowModerate

Future Directions

Synthetic Optimization

Advances in flow chemistry and enzymatic catalysis could improve yield and enantiomeric excess. Biocatalytic desymmetrization of intermediates may reduce reliance on chiral auxiliaries.

Therapeutic Exploration

Ongoing research aims to exploit the thioether moiety for targeted drug delivery via thiol-disulfide exchange in tumor microenvironments.

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